2-Amino-7-bromoquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-bromoquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both amino and bromo substituents on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromoquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-aminoquinoline followed by formylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-bromoquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to quinoline-3-carboxylic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the bromo position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acids.
Reduction: Quinoline-3-methanol or 2-amino-7-bromoquinoline.
Substitution: 2-Amino-7-substituted quinoline-3-carbaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-bromoquinoline-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-Amino-7-bromoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and bromo substituents facilitate binding to specific enzymes or receptors, leading to modulation of biological activities. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoquinoline-3-carbaldehyde: Lacks the bromo substituent, resulting in different reactivity and biological activity.
7-Bromoquinoline-3-carbaldehyde: Lacks the amino group, affecting its chemical properties and applications.
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chloro substituent instead of bromo, leading to variations in reactivity and biological effects.
Uniqueness
2-Amino-7-bromoquinoline-3-carbaldehyde is unique due to the presence of both amino and bromo groups, which enhance its versatility in chemical reactions and potential applications in various fields. The combination of these substituents allows for targeted modifications and the development of novel compounds with improved properties.
Eigenschaften
Molekularformel |
C10H7BrN2O |
---|---|
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
2-amino-7-bromoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H,(H2,12,13) |
InChI-Schlüssel |
ILVQQCYBIJHMAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.